3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Overview
Description
“3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one” is a chemical compound . It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one”, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
Medicinal Chemistry
- Methods : It involves multicomponent reactions (MCRs) to construct complex molecular architectures, which are then tested for biological activity .
Materials Science
- Methods : It serves as a component in light-emitting diodes (LEDs) and dye-sensitized solar cells, where its photophysical properties are harnessed .
Chemical Biology
- Methods : The compound is used in MCRs to create diverse molecular structures for probing biological systems .
Green Chemistry
- Methods : The compound is synthesized using green strategies, such as Friedländer approaches, to minimize environmental impact .
Light-Emitting Diodes (LEDs)
Molecular Sensors
- Methods : The compound’s photochemical properties make it suitable for creating sensors that respond to environmental stimuli .
Antimicrobial Agents
- Methods : It is incorporated into molecules like gemifloxacin, which target bacterial DNA gyrase and topoisomerase IV .
- Results : Some derivatives have reached the market, and others are under clinical investigation for their antimicrobial efficacy .
Ligand Chemistry
- Methods : The compound’s ability to coordinate with metals is utilized in synthesizing complexes for catalysis or material applications .
Self-Assembly Systems
- Methods : Its structural features are exploited to create molecular systems that can self-assemble through non-covalent interactions .
Hydroamination Reactions
- Methods : The compound undergoes hydroamination followed by Friedländer cyclization to yield functionalized naphthyridines .
Metal-Catalyzed Synthesis
- Methods : It participates in reactions catalyzed by metals, leading to the formation of complex molecular structures .
Ring Expansion Reactions
- Methods : The compound is involved in reactions that expand the ring system to create larger heterocyclic structures .
Catalysis
- Methods : It catalyzes various reactions, including but not limited to, cross-coupling and asymmetric synthesis .
Fluorescent Probes
- Methods : The compound’s fluorescence properties are utilized to label and track biological molecules in live cells .
Pharmacology
- Methods : It is used in the development of new pharmacological agents, particularly in the areas of neurology and oncology .
Agrochemicals
Analytical Chemistry
- Methods : The compound is incorporated into sensors and assays for the detection of ions or organic molecules .
Nanotechnology
properties
IUPAC Name |
3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFVMKTIYMDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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